N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides, followed by cyclization reactions. One common method involves the use of N-(2-halophenyl)thioureas or N-(2-halophenyl) thioamides as starting materials, which undergo base-promoted intramolecular C–S bond coupling cyclization in dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions used in these reactions include organic solvents like dioxane, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, making it useful in the study of enzyme inhibition, antimicrobial properties, and other biological processes.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring system is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can be compared with other benzothiazole derivatives, such as:
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C20H17N3O2S2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17N3O2S2/c1-3-25-14-9-10-15-16(11-14)26-20(22-15)23-18(24)17-12(2)21-19(27-17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
APKJNZNCHVCONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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